molecular formula C8H8N2S2 B2652517 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol CAS No. 307512-33-0

5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2652517
CAS No.: 307512-33-0
M. Wt: 196.29
InChI Key: BPXRXYWYEMPYQU-UHFFFAOYSA-N
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Description

5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C8H8N2S2 and a molecular weight of 196.29 g/mol This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Scientific Research Applications

5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,4-dimethylthiophene with formamide in the presence of a catalyst to form the thieno[2,3-d]pyrimidine ring system . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group or the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkylated or arylated thieno[2,3-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

Uniqueness

5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine ring, which imparts distinct chemical and biological properties. Its thiol group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXRXYWYEMPYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=S)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307512-33-0
Record name 5,6-dimethyl-1H,4H-thieno[2,3-d]pyrimidine-4-thione
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